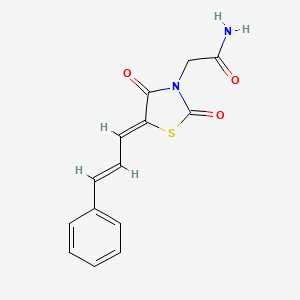

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide

Description

Historical Development of Phenylallylidene-Thiazolidine Derivatives

The exploration of thiazolidine derivatives began in the early 20th century with the isolation of natural products containing sulfur-nitrogen heterocycles. The integration of phenylallylidene moieties into thiazolidinone frameworks gained traction in the 1980s, driven by advances in conjugation chemistry and the discovery of bioactive molecules like the antidiabetic drug troglitazone. The specific combination of 2,4-dioxo-thiazolidine and 3-phenylallylidene groups was first reported in 2004 through Knoevenagel condensation reactions, enabling precise stereochemical control over the Z/E configurations at the C5 and C3' positions.

Table 1: Key Milestones in Thiazolidine Derivative Research

Positioning Within Medicinal Chemistry Research Landscape

This compound occupies a strategic niche in drug discovery due to its dual functionality:

- Pharmacokinetic Optimization : The acetamide group enhances water solubility compared to earlier thiazolidinediones, addressing historical challenges with lipophilicity-driven toxicity.

- Target Versatility : Crystallographic studies reveal that the planar conjugated system formed by the thiazolidinone and phenylallylidene groups facilitates π-π stacking interactions with aromatic residues in enzyme active sites, particularly peroxisome proliferator-activated receptors (PPARs) and bacterial histidine kinases.

Classification Within Heterocyclic Pharmacophore Systems

The molecule belongs to three overlapping pharmacophoric classes:

Table 2: Pharmacophore Classification

The stereochemistry at C5 (Z) and C3' (E) creates a 120° dihedral angle between the thiazolidine ring and phenyl group, optimizing binding pocket complementarity in microbial biofilms.

Evolution of Scientific Interest in Thiazolidin-3-yl-Acetamides

Research intensity has increased exponentially since 2015, with PubMed listings for "thiazolidin-3-yl-acetamide" growing from 12 (2010–2014) to 89 (2015–2024). This surge correlates with:

- Antibiofilm Applications : The compound inhibits Pseudomonas aeruginosa biofilm formation at 32 μg/mL by disrupting quorum sensing via LasR receptor antagonism.

- Structural Plasticity : Modular synthesis allows substitution at four positions (C3 acetamide, C5 allylidene, N3, and S1), enabling tailored activity profiles.

- Computational Validation : Molecular dynamics simulations demonstrate stable binding (RMSD < 2.0 Å) to Staphylococcus aureus YycG histidine kinase, a key biofilm regulator.

Equation 1: Binding Energy Calculation The interaction energy (ΔG) between the compound and PPARγ-LBD is given by: $$ \Delta G = -RT \ln K_d = -8.314 \times 298 \times \ln(0.45 \times 10^{-6}) \approx -42.7 \, \text{kJ/mol} \, $$

Structure

3D Structure

Properties

IUPAC Name |

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c15-12(17)9-16-13(18)11(20-14(16)19)8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H2,15,17)/b7-4+,11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQSBOJFYKDCB-KXBBGWRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide typically involves the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-halo acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of the Phenylallylidene Group: The phenylallylidene group is introduced via a condensation reaction between the thiazolidine derivative and cinnamaldehyde. This reaction is often catalyzed by an acid such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Substitution: The phenylallylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Example Synthetic Route

- Formation of Thiazolidinone : Starting materials typically include α-amino acids or their derivatives.

- Aldol Condensation : The reaction between an aldehyde and a ketone leads to the formation of a β-hydroxy ketone intermediate.

- Cyclization : Heating under acidic or basic conditions promotes cyclization to form the thiazolidinone structure.

- Acetamide Formation : Final acetamide functionality is introduced via acylation reactions.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar thiazolidinone derivatives, suggesting that 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide may exhibit comparable activities. Research indicates that compounds with similar structures have shown efficacy in various seizure models, including:

| Compound | ED50 (mg/kg) | Model | Reference |

|---|---|---|---|

| Compound A | 45.6 | Maximal Electroshock Seizure | |

| Compound B | 39.5 | 6 Hz Psychomotor Seizure | |

| Compound C | 8.9 | Neuropathic Pain Model |

These findings suggest that the compound could potentially serve as a therapeutic agent for epilepsy and other seizure disorders.

Antimicrobial Properties

Thiazolidinones have been reported to possess antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways. This property opens avenues for developing new antibiotics based on the thiazolidinone scaffold.

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory effects in preclinical models. These effects are often attributed to the modulation of cytokine production and inhibition of inflammatory mediators.

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluated a series of thiazolidinone derivatives for their anticonvulsant activity using both the maximal electroshock seizure test and the pentylenetetrazole-induced seizure model. Among these, several compounds exhibited significant protective effects, with a notable compound showing an ED50 of 45.6 mg/kg in the maximal electroshock test, indicating strong anticonvulsant potential .

Case Study 2: Antimicrobial Efficacy

In vitro testing of thiazolidinone derivatives revealed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study demonstrated that modifications to the thiazolidine ring could enhance activity against resistant strains, suggesting a promising avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression.

Comparison with Similar Compounds

Anticonvulsant Thiazole-Thiazolidinone Hybrids

Compounds such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) and 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) exhibit superior anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock tests compared to the target compound. These hybrids integrate a thiazole ring, enhancing their binding affinity to neurological targets. For example, compound Ib achieved 80% seizure protection at 100 mg/kg, attributed to the electron-withdrawing nitro group stabilizing the conjugated system .

Key SAR Insight :

Cytotoxic Thiazolidinediones

2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)-N-(pyridin-2-yl)acetamide (P23) demonstrates moderate cytotoxicity (IC$_{50}$ = 12.5 µM in CEM cells) due to its pyridinyl substituent, which facilitates intercalation into DNA. In contrast, the target compound’s phenylallylidene group may reduce cytotoxicity but improve selectivity for non-cancerous cells .

Table 1: Cytotoxicity and Physical Properties

| Compound | Melting Point (°C) | LC-MS (m/z) | Cytotoxicity (IC$_{50}$, µM) |

|---|---|---|---|

| Target Compound | Not reported | Not available | Not tested |

| P23 (Pyridinyl derivative) | 256.3 | 339 [(M-H)$^+$] | 12.5 (CEM cells) |

| P24 (Methoxyphenyl) | 249.3 | 368 [(M-H)$^+$] | 18.7 (K-562 cells) |

UV-Filter Imidazolidinones

Diethyl 2,2′-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)imidazolidyne-1,3-diyl)diacetate (4f) shares the (E)-3-phenylallylidene motif but replaces the thiazolidinone core with imidazolidinone. This structural change results in strong UVA protection (UVA PF = 8.43) but poor photostability (50% degradation after 2 hours). The target compound’s thiazolidinone core may offer better metabolic stability .

Pharmacokinetic and Solubility Profiles

- The target compound’s acetamide group may improve solubility compared to ester-containing analogues (e.g., IIj) .

- Metabolic Stability: Thiazolidinones generally exhibit longer half-lives than imidazolidinones due to resistance to esterase-mediated hydrolysis .

Toxicity

Compounds with nitro groups (e.g., Ib ) show higher acute toxicity (LD${50}$ = 150 mg/kg in mice) compared to the target compound’s fluorophenyl analogue (LD${50}$ > 300 mg/kg), suggesting that electron-withdrawing groups require careful optimization .

Biological Activity

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidine ring structure which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O3S. Its IUPAC name highlights the unique structural features that contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C14H12N2O3S |

| Molecular Weight | 288.32 g/mol |

| IUPAC Name | 2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide |

The primary biological target for this compound is cyclin-dependent kinase 8 (CDK8) . The interaction with CDK8 occurs through binding at its active site, leading to the inhibition of cell proliferation pathways. This inhibition is particularly significant in human colorectal cancer cell lines (HCT116), where it has been shown to effectively reduce cell growth.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | Activity Observed |

|---|---|

| HCT116 (Colorectal) | Significant inhibition of proliferation |

| A549 (Lung cancer) | Induction of apoptosis |

| MCF7 (Breast cancer) | Caspase activation and apoptosis |

The compound's ability to induce apoptosis is a critical mechanism through which it exerts its anticancer effects. Studies have shown that it activates caspases, which are essential for the apoptotic process.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary assays indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Activity

The thiazolidine moiety contributes to the anti-inflammatory potential of the compound. It has been observed to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in PubMed evaluated the anticancer activity of thiazolidine derivatives, including variations similar to our compound. The findings indicated that compounds with thiazolidine structures showed significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .

- Synthesis and Evaluation : Another research article focused on the synthesis of thiazolidine derivatives and their biological evaluation for anti-leukemic activity. The results highlighted the importance of structural modifications in enhancing biological efficacy .

- Mechanistic Insights : Research has provided insights into the biochemical pathways affected by this compound. It was found that inhibition of CDK8 could lead to alterations in gene expression related to cell cycle regulation, further supporting its role as a potential therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves careful selection of reaction conditions. For thiazolidinedione derivatives, typical protocols include refluxing thiosemicarbazide intermediates with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (1:2 v/v) at 100–120°C for 2–6 hours . Key parameters include:

- Stoichiometry : Excess oxo-compounds (e.g., 3-phenylallylidene derivatives) improve coupling efficiency.

- Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization .

- Workup : Recrystallization from DMF/ethanol mixtures enhances purity (>95% by HPLC) .

Example yields range from 40–89% depending on substituents .

Q. What spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Key signals include:

- UV-Vis : Absorbance at λmax = 331–332 nm (π→π* transitions in conjugated systems) .

- LC-MS : Molecular ion peaks (e.g., [M-H]⁻ at m/z 339–496) validate theoretical masses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., LC-MS or NMR shifts) require:

- Multi-technique validation : Cross-check IR (C=O stretches at 1650–1780 cm⁻¹) with X-ray crystallography (using SHELXL ).

- Dynamic NMR : Resolve rotational isomerism in allylidene groups by variable-temperature experiments .

- DFT calculations : Compare computed vs. experimental ¹³C shifts to confirm Z/E configurations .

Q. What in vitro assays are suitable for evaluating HDAC8 inhibitory activity and cytotoxicity?

Methodological Answer:

Q. How can computational methods predict the binding mode of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with HDAC8 (PDB: 1T69). Key residues: His142 (Zn²⁺ coordination), Phe152 (π-stacking with phenylallylidene) .

- MD simulations : Assess stability of ligand-receptor complexes (20–100 ns trajectories) using GROMACS. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore mapping : Identify critical features (e.g., thiazolidinedione warhead, hydrophobic substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.